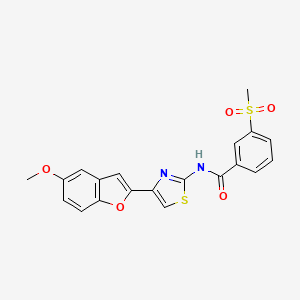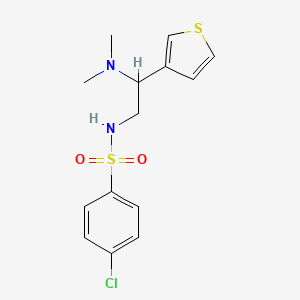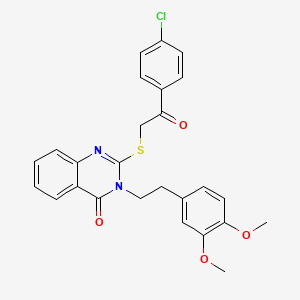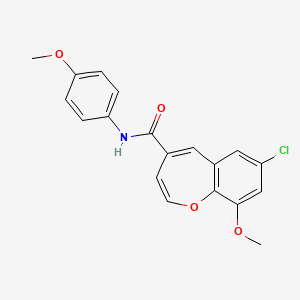![molecular formula C16H15NO4 B2696739 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol CAS No. 363605-05-4](/img/structure/B2696739.png)
2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Fluoroionophores
- A study by Hong et al. (2012) focused on developing fluoroionophores from diamine-salicylaldehyde derivatives. These compounds, including similar structures to the requested compound, have the ability to chelate metal ions like Zn+2 and show specific metal response to ions such as Cd+2. This property makes them useful in cellular metal staining through fluorescence methods (Hong et al., 2012).
Antibacterial Properties
- Kakanejadifard et al. (2013) synthesized Schiff base compounds with structures resembling the requested compound. These were found to be active against bacteria like Staphylococcus aureus and Bacillus cereus, indicating their potential in antibacterial applications (Kakanejadifard et al., 2013).
Antimicrobial Activity
- Vinusha et al. (2015) created imino-4-methoxyphenol thiazole derived Schiff bases, which showed moderate activity against bacteria and fungi. This highlights their potential use in antimicrobial treatments (Vinusha et al., 2015).
pH Sensing
- Halder et al. (2018) explored a compound with a similar structure for pH sensing. It showed the ability to detect different pH levels in various environments, indicating its potential as a pH chemosensor (Halder et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-14-4-2-3-11(16(14)18)10-17-12-5-6-13-15(9-12)21-8-7-20-13/h2-6,9-10,18H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJBMHBXGVHQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696661.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2696664.png)




![4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2696674.png)

